Acetic acid, [(phenylmethyl)imino]-, ethyl ester
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Overview
Description
Ethyl 2-(benzylimino)acetate: is an organic compound with the molecular formula C11H13NO2. It is a derivative of glycine, where the amino group is substituted with a benzyl group, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(benzylimino)acetate can be synthesized through several methods. One common approach involves the condensation of benzylamine with ethyl glyoxylate. The reaction typically occurs in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of ethyl 2-(benzylimino)acetate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The final product is usually obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzylimino)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to produce primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products:
Oxidation: Produces benzylglycine.
Reduction: Yields benzylamine.
Substitution: Results in various substituted glycine derivatives.
Scientific Research Applications
Ethyl 2-(benzylimino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(benzylimino)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to bioactive molecules that modulate various biochemical pathways. The benzyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Ethyl 2-(benzylamino)acetate: Similar structure but with an amino group instead of an imino group.
Benzylglycine: Lacks the ester group, making it more hydrophilic.
N-Benzylglycine ethyl ester: Similar ester structure but with different substituents.
Uniqueness: Ethyl 2-(benzylimino)acetate is unique due to its imino group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Properties
CAS No. |
64222-28-2 |
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Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2-benzyliminoacetate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
JMBOCDZJIKZLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NCC1=CC=CC=C1 |
Origin of Product |
United States |
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